Glycine-15N
CAS No.: 7299-33-4
Cat. No.: VC21539553
Molecular Formula: C2H5NO2
Molecular Weight: 76.06 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7299-33-4 |
---|---|
Molecular Formula | C2H5NO2 |
Molecular Weight | 76.06 g/mol |
IUPAC Name | 2-(15N)azanylacetic acid |
Standard InChI | InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i3+1 |
Standard InChI Key | DHMQDGOQFOQNFH-LBPDFUHNSA-N |
Isomeric SMILES | C(C(=O)O)[15NH2] |
SMILES | C(C(=O)O)N |
Canonical SMILES | C(C(=O)O)N |
Chemical Structure and Properties of Glycine-15N
Molecular Structure
Glycine-15N is structurally identical to standard glycine except that it contains the stable isotope nitrogen-15 instead of the more common nitrogen-14. The molecular formula of Glycine-15N is C2H5NO2, with a specific emphasis on the 15N isotope in the amino group . The compound has a 2D structure where the 15N-labeled amino group (-15NH2) is attached to a CH2 group, which is connected to a carboxylic acid group (-COOH) .
Chemical Identifiers
Glycine-15N is cataloged in various chemical databases with specific identifiers. In PubChem, it is assigned the CID 134627 . Its IUPAC name is 2-(15N)azanylacetic acid, which precisely indicates the presence of the 15N isotope . Additional identifiers include:
Physical Properties
Glycine-15N has a molecular weight of 76.06 g/mol , slightly higher than standard glycine due to the heavier nitrogen isotope. The compound is typically supplied with high isotopic purity, often at 98% or higher enrichment of the 15N isotope . Physically, Glycine-15N appears as a white crystalline powder, similar to standard glycine.
Synthesis of Glycine-15N
Synthetic Methods
A common method for synthesizing Glycine-15N involves the amination of alpha-haloacids, specifically using carboxylic chloroacetic acid and 15N-labeled aqueous ammonia (15NH3) . The reaction proceeds through nucleophilic substitution, where the 15NH3 replaces the halogen on the alpha carbon of the haloacid . Special care must be taken during this synthesis to prevent the loss of expensive 15NH3 .
Synthesis Considerations
Due to the high cost of producing 15N-labeled compounds, recovery systems for nitrogen residues are typically employed in the synthesis process . These recovery systems help maximize the efficiency of the synthesis and reduce waste of the valuable isotope . Although radioactive 13N-labeled compounds may have a lower purchase cost, the stable 15N tracer produced through this synthesis pathway provides a non-radioactive alternative that is particularly valuable for nitrogen cycling studies in living organisms .
Conversion to Other Labeled Compounds
Glycine-15N serves as a precursor for the synthesis of other 15N-labeled compounds. For example, it can be converted to creatine-15N through a multi-step process :
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Glycine-15N is first converted to benzenesulphonyl glycine-15N
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This intermediate is methylated to produce benzenesulphonyl sarcosine-15N
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Hydrolysis of benzenesulphonyl sarcosine-15N yields sarcosine-15N
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Sarcosine-15N reacts with cyanamide in the presence of sodium chloride and catalytic amounts of ammonium hydroxide to form creatine-15N monohydrate
The yield of sarcosine-15N from glycine-15N is approximately 78% of the theoretical maximum, while the yield of recrystallized creatine-15N monohydrate from glycine-15N is about 59% of the theoretical maximum .
Product Name | Item Number | Unit | Chemical purity | Price (excl. VAT) |
---|---|---|---|---|
GLYCINE (15N, 98%) | NLM-202-1 | 1 G | 98% | 302.50 € |
GLYCINE (15N, 98%) | NLM-202-5 | 5 G | 98% | 1,415.70 € |
GLYCINE (15N, 98%) | NLM-202-PK | G | 98% | Quote upon request |
These prices reflect the specialized nature of isotopically labeled compounds and the complexity of their synthesis processes .
Applications in Biochemical Research
Metabolic Tracing Studies
Glycine-15N serves as an excellent tracer in metabolic studies due to the stable nature of the 15N isotope. When introduced into biological systems, the 15N atom can be traced through various metabolic pathways . This tracing capability allows researchers to identify and quantify the nitrogen-containing metabolites derived from glycine .
A method has been developed for using 15N-glycine to culture A549 cancer cells, which, when analyzed using high-resolution mass spectrometry, can detect characteristic (M+1)/M pair peaks in the cell metabolites . This 1 Da difference in paired peaks helps identify nitrogen metabolites derived from glycine . Through this approach, thirteen nitrogen-containing metabolites originating from glycine have been confirmed .
Purine Metabolism Studies
Metabolites containing purine structures, such as adenine, adenosine, AMP, ADP, ATP, S-adenosylmethionine, and γ-glutathione, have been found to be particularly sensitive to 15N-glycine enrichment techniques . This sensitivity makes these metabolites promising biomarkers for monitoring glycine metabolism networks . The ability to track these purine-containing compounds using 15N-glycine has implications for understanding nucleotide synthesis pathways and energy metabolism in cells.
Protein Turnover Studies
Glycine-15N has been extensively used in protein turnover studies, particularly in medical research. In studies involving preterm infants, [15N]glycine has been employed as a tracer to investigate protein turnover rates and the role of glycine supply in protein metabolism .
Research has shown that protein turnover rates obtained using [15N]glycine as a tracer may be overestimated in certain conditions, possibly reflecting insufficient dietary glycine supply . This finding led to investigations into the influence of glycine-rich diets on whole-body protein turnover rates in preterm infants . The results suggested that presaturation of the precursor pool by adequate glycine intake can minimize drawbacks that may arise when using [15N]glycine as a tracer in preterm infants .
Medical Research Applications
Uric Acid Metabolism Studies
Glycine-15N has been instrumental in understanding uric acid metabolism, particularly in relation to gout. When [15N]glycine was administered to gouty subjects, researchers observed a disproportionately high enrichment of N-(3 + 9) in uric acid, which derives from the amide-N of glutamine . This observation initially led to the hypothesis of an abnormality in glutamine metabolism in primary gout .
Nutritional Research
In nutritional studies, Glycine-15N has been used to investigate amino acid requirements and metabolism. Research involving preterm infants has examined how glycine supply affects protein turnover using [15N]glycine as a tracer .
Table: Protein Turnover Rates in Preterm Infants Fed Different Formulas
Formula Type | Protein Turnover Rate (TCM) | Protein Turnover Rate (AEPM) |
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Formula I (2% protein, 40 mg glycine/dl) | 8.8 ± 1.6 g/kg/day | 8.7 ± 2.5 g/kg/day |
Formula II (2% protein, 130 mg glycine/dl) | 7.7 ± 2.0 g/kg/day | 7.5 ± 1.5 g/kg/day |
These studies have provided insights into the nutritional needs of preterm infants, suggesting that a protein concentration of 2% with a 170% glycine content compared to the same human milk volume meets the glycine requirement for these infants .
Cancer Metabolism Research
The use of 15N-glycine in cancer research has yielded important insights into altered metabolism in cancer cells. By culturing A549 cancer cells with 15N-glycine and analyzing the metabolites using high-resolution mass spectrometry, researchers have identified specific metabolic pathways that utilize glycine's nitrogen . This approach has potential applications in drug discovery, particularly for identifying targets related to amino acid metabolism in cancer cells .
Analytical Methods for Glycine-15N
Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (HRMS2) are powerful analytical techniques for detecting and quantifying 15N-labeled metabolites derived from Glycine-15N . These methods can identify the characteristic (M+1)/M pair peaks that appear in metabolites containing the 15N label . The 1 Da difference in these pair peaks serves as a marker for identifying nitrogen-containing metabolites that originate from glycine .
NMR Spectroscopy
15N NMR spectroscopy provides another analytical approach for studying Glycine-15N and its derivatives. Research has examined the natural abundance 15N NMR spectra of glycylglycine and other oligopeptides containing glycine . These studies have revealed information about chemical shifts and the influence of protecting groups on nitrogen atoms in these molecules .
For instance, the nitrogens directly attached to protecting groups in glycine-containing peptides show chemical shifts relative to NO3- in the range of -220 to -358 ppm . The influence of the amino end group on the next peptide nitrogen (Gly-Gly bond) has been found to amount to, at most, 1.7 ppm . Such spectroscopic data helps in understanding the electronic environment around nitrogen atoms in glycine-containing compounds.
Isotope Ratio Analysis
Future Perspectives and Applications
Expanding Metabolomic Applications
The method developed for tracing nitrogen metabolites using 15N-glycine and mass spectrometry has potential applications beyond glycine metabolism . It could be adapted to investigate the metabolism of other amino acids and for drug discovery studies targeting enzymes related to amino acid metabolism . As analytical techniques continue to advance, the sensitivity and specificity of detecting 15N-labeled metabolites will likely improve, expanding the range of applications for Glycine-15N in metabolomic studies.
Integration with Multi-Omics Approaches
The use of Glycine-15N as a tracer can be integrated with other omics approaches, such as proteomics and transcriptomics, to provide a more comprehensive understanding of nitrogen metabolism in biological systems. This multi-omics integration could reveal new insights into how nitrogen from glycine is incorporated into various biomolecules and how these processes are regulated at the genetic and proteomic levels.
Development of Novel Labeled Compounds
Glycine-15N serves as a starting point for synthesizing other 15N-labeled compounds, as demonstrated by its conversion to creatine-15N . Future research may focus on developing more efficient synthesis pathways for converting Glycine-15N into a wider range of 15N-labeled compounds. These novel labeled compounds would expand the toolkit available for tracing nitrogen metabolism in diverse biological contexts.
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